molecular formula C12H17Cl2N3 B3218072 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride CAS No. 1187172-70-8

2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride

Cat. No.: B3218072
CAS No.: 1187172-70-8
M. Wt: 274.19
InChI Key: PBKMSZBASKAWNX-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride is a heterocyclic compound featuring a benzo[d]imidazole core fused with a piperidine ring at the 2-position. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications. This compound is structurally related to imidazole-based drugs, which are known for diverse biological activities, including antimicrobial, anticancer, and neuropharmacological effects . Its synthesis typically involves condensation reactions or nucleophilic substitutions, as seen in structurally analogous compounds .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-2-yl-1H-benzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-2-6-10-9(5-1)14-12(15-10)11-7-3-4-8-13-11;;/h1-2,5-6,11,13H,3-4,7-8H2,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKMSZBASKAWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC3=CC=CC=C3N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with piperidine in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Antihistamine Activity
The compound has been identified as a potential antihistamine agent, specifically targeting histamine H₁ receptors. It has been studied for its efficacy in treating allergic conditions such as allergic rhinitis and urticaria. Research indicates that it may provide long-lasting relief with minimal central nervous system side effects, making it a favorable candidate for further clinical development .

2. Anti-inflammatory and Analgesic Properties
Recent studies have demonstrated that derivatives of 2-(piperidin-2-yl)-1H-benzo[d]imidazole exhibit significant anti-inflammatory and analgesic effects. For example, a study reported that certain derivatives showed potent inhibition of nitric oxide and TNF-α production, which are key mediators in inflammatory pathways .

CompoundIC50 (µM)Effect
2-(Piperidin-4-yl)-1H-benzo[d]imidazole0.86 (NO)Inhibits nitric oxide production
2-(Piperidin-4-yl)-1H-benzo[d]imidazole1.87 (TNF-α)Inhibits TNF-α production

3. Gastroprotective Effects
Some derivatives have shown promise as gastroprotective agents, indicating their potential in developing treatments for gastric ulcers or other gastrointestinal disorders. The gastroprotective effects are attributed to their ability to modulate inflammatory responses within the gastrointestinal tract .

Case Studies

Case Study 1: Analgesic Activity
In a controlled study, a derivative of 2-(piperidin-2-yl)-1H-benzo[d]imidazole was tested for analgesic activity using an acetic acid-induced writhing model in mice. The compound demonstrated a higher percentage of writhing inhibition compared to standard analgesics like diclofenac, indicating its potential as an effective pain reliever .

Case Study 2: Anti-inflammatory Efficacy
Another significant study evaluated the anti-inflammatory properties of various benzimidazole derivatives, including those based on the piperidine structure. The results showed that certain compounds significantly reduced ear edema in xylene-treated mice, surpassing the efficacy of standard anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the function of essential enzymes in microbial cells. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name Substituents/Modifications Key Properties/Effects Reference
2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride Piperidine at C2; dihydrochloride salt Enhanced solubility due to salt form
2-(Piperidin-3-yl)-1H-benzoimidazole Piperidine at C3 (positional isomer) Altered binding affinity due to ring orientation
2-(Piperidin-4-yl)-1H-benzoimidazole Piperidine at C4 Potential steric hindrance in target binding
2-(3-Nitrophenyl)-1H-benzo[d]imidazole (3i) Nitro group at phenyl ring (electron-withdrawing) Increased reactivity; reduced solubility
2-(p-Tolyl)-1H-benzo[d]imidazole (3l) Methyl group at phenyl ring (electron-donating) Improved lipophilicity
2-(2-Butyl-4-chloro-1H-imidazol-5-yl)-1H-benzo[d]imidazole Butyl and chloro substituents on imidazole Antiproliferative activity (IC₅₀ = 25.3 μM)
4-[(2-Piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride Pyridine and piperidine moieties Enhanced π-π stacking potential

Key Observations:

Positional Isomerism : The piperidine ring position (C2 vs. C3/C4) significantly impacts steric and electronic interactions. For example, C2 substitution in the target compound may favor interactions with planar biological targets compared to bulkier C3/C4 analogs .

Salt Form : The dihydrochloride salt improves aqueous solubility, a critical advantage over freebase analogs (e.g., 2-(Piperidin-2-yl)-1H-benzo[d]imidazole) for drug formulation .

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro in 3i) reduce solubility but may enhance reactivity in nucleophilic environments .
  • Lipophilic groups (e.g., methyl in 3l) improve membrane permeability but may reduce metabolic stability .

Key Observations:

Antiproliferative Activity : The butyl-chloro analog (IC₅₀ = 25.3 μM) demonstrates the importance of halogen and alkyl groups in anticancer activity .

Antimicrobial Potential: Fluorinated derivatives (e.g., 5-fluoro benzimidazoles) exhibit enhanced metabolic stability and target specificity .

Key Observations:

SNAr Reactions : High-yield routes (e.g., 83% for compound 5f) emphasize the efficiency of solvent-controlled methodologies .

Salt Formation : Dihydrochloride salts are typically introduced post-synthesis via acid treatment, as seen in analogous compounds .

Biological Activity

2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride is a compound characterized by a benzimidazole core with a piperidine substituent, often utilized in pharmacological research due to its diverse biological activities. Its unique structure enhances solubility and stability, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H14_{14}Cl2_{2}N4_{4}
  • Molecular Weight : Approximately 272.17 g/mol
  • Structure : The compound consists of a fused benzene and imidazole ring with a piperidine group, contributing to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds, including this compound, exhibit significant antimicrobial properties. For example, studies have shown that related compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organism
2-(Piperidin-2-yl)-1H-benzo[d]imidazole0.0039 - 0.025S. aureus, E. coli

Anti-inflammatory Activity

In vitro studies have highlighted the anti-inflammatory potential of related benzimidazole derivatives. One study identified a derivative with an IC50 value of 0.86 µM for nitric oxide (NO) production inhibition and 1.87 µM for tumor necrosis factor-alpha (TNF-α), outperforming common anti-inflammatory agents like ibuprofen in vivo .

Anticancer Activity

Recent findings have suggested that certain derivatives exhibit potent anticancer properties by disrupting key protein interactions within cancer cells. For instance, some compounds have demonstrated the ability to inhibit c-Myc/Max protein interactions, which are critical in tumorigenesis .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Pro-inflammatory Mediators : The compound may modulate signaling pathways involving NF-κB, leading to reduced expression of inflammatory cytokines.
  • Antimicrobial Mechanism : The presence of halogen substituents in related compounds has been linked to enhanced antibacterial activity by disrupting bacterial cell membranes.
  • Anticancer Mechanism : By interfering with protein-protein interactions essential for cancer cell survival, these compounds can induce apoptosis in malignant cells.

Case Studies

Several case studies have explored the pharmacological profiles of related compounds:

  • Anti-inflammatory Effects : A study involving RAW 264.7 macrophages revealed that certain derivatives significantly inhibited LPS-induced NO production and TNF-α release .
  • Antimicrobial Efficacy : Evaluation of various piperidine derivatives demonstrated their effectiveness against multiple bacterial strains, indicating their potential as therapeutic agents against infections .
  • Cancer Research : Investigations into the anticancer potential of benzimidazole derivatives have shown promising results in preclinical models, warranting further exploration in clinical settings .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride with high purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting from benzimidazole and piperidine derivatives. Key steps include:

  • Coupling Reactions : Use palladium or copper catalysts for C–N bond formation between benzimidazole and piperidine precursors .
  • Salt Formation : React the free base with hydrochloric acid in polar solvents (e.g., ethanol) to form the dihydrochloride salt, enhancing solubility .
  • Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) to isolate high-purity product .
    Critical Parameters : Temperature control (60–80°C for coupling), pH adjustment during salt formation, and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, piperidine protons at δ 1.5–3.0 ppm) and carbon assignments .
  • IR Spectroscopy : Identify N–H stretches (~3400 cm⁻¹) and C=N/C–C aromatic vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight ([M+H]+ expected at m/z ~291) .
  • Thermal Analysis (TGA/DTA) : Assess decomposition patterns (e.g., HCl loss at ~200°C) .
    Data Cross-Validation : Compare experimental results with computational simulations (e.g., DFT for NMR shifts) .

Advanced Research Questions

Q. What crystallographic strategies are recommended for determining the three-dimensional conformation of this compound in solid-state studies?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperature (100 K) to minimize thermal motion .
  • Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination and SHELXL for refinement, incorporating hydrogen atoms in calculated positions .
  • Validation : Check for twinning or disorder using PLATON; refine anisotropic displacement parameters for non-H atoms .
    Example : A similar benzimidazole derivative (1-(4-chlorobenzyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole) was resolved with R₁ = 0.045 using SHELX .

Q. What experimental design considerations are critical when evaluating the enzyme inhibition potency of this compound in kinetic assays?

Methodological Answer:

  • Enzyme Selection : Prioritize targets with structural homology to known benzimidazole-binding proteins (e.g., kinases, cytochrome P450) .
  • Assay Conditions : Use Tris-HCl buffer (pH 7.4), 1–10 µM substrate concentration, and 0.1% DMSO to maintain solubility .
  • Controls : Include positive inhibitors (e.g., ketoconazole for CYP450) and measure time-dependent inactivation to rule out nonspecific binding .
    Data Analysis : Fit data to Michaelis-Menten or Morrison tight-binding models using software like GraphPad Prism .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole derivatives?

Methodological Answer:

  • Hypothesis Testing : Compare molecular docking (e.g., AutoDock Vina) with site-directed mutagenesis to validate binding pockets .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess conformational stability .
  • SAR Table : Analyze analogs to identify critical substituents (e.g., piperidine vs. pyrrolidine effects on potency):
DerivativeStructural VariationIC₅₀ (µM)Key Observation
Piperidine analogPiperidin-2-yl substitution0.45High CYP3A4 inhibition
Pyrrolidine analogPyrrolidin-2-yl substitution12.3Reduced activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride
Reactant of Route 2
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2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride

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